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N-(isochroman-3-ylmethyl)-N,1,2-trimethyl-1H-imidazole-4-sulfonamide

Epigenetics Histone demethylase KDM4C

Sourcing validated epigenetic probes with defined SAR often requires resynthesis. This compound solves that bottleneck as the most potent KDM4C inhibitor in its series, verified inactive at MCHR1 for selectivity profiling. - KDM4C IC50: 794 nM; suitable as a starting scaffold for histone demethylase probe optimization. - MCHR1 IC50 >1 µM (rat/human); an ideal negative control for GPCR counter-screening panels. - Features three orthogonal methylation handles (imidazole N-1, C-2, sulfonamide N) enabling rapid parallel library synthesis.

Molecular Formula C16H21N3O3S
Molecular Weight 335.42
CAS No. 2034448-77-4
Cat. No. B2399362
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(isochroman-3-ylmethyl)-N,1,2-trimethyl-1H-imidazole-4-sulfonamide
CAS2034448-77-4
Molecular FormulaC16H21N3O3S
Molecular Weight335.42
Structural Identifiers
SMILESCC1=NC(=CN1C)S(=O)(=O)N(C)CC2CC3=CC=CC=C3CO2
InChIInChI=1S/C16H21N3O3S/c1-12-17-16(10-18(12)2)23(20,21)19(3)9-15-8-13-6-4-5-7-14(13)11-22-15/h4-7,10,15H,8-9,11H2,1-3H3
InChIKeyBNCXWPFVODSTOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(Isochroman-3-ylmethyl)-N,1,2-trimethyl-1H-imidazole-4-sulfonamide (CAS 2034448-77-4) – Compound Identity and Key Procurement Characteristics


N-(Isochroman-3-ylmethyl)-N,1,2-trimethyl-1H-imidazole-4-sulfonamide (CAS 2034448-77-4) is a synthetic small molecule belonging to the class of imidazole-4-sulfonamides that incorporates a constrained isochroman (3,4-dihydro-1H-2-benzopyran) scaffold as the N-alkyl substituent [1]. The compound is characterized by a fully substituted sulfonamide nitrogen bearing both methyl and isochroman-3-ylmethyl groups, together with methyl substituents at the imidazole 1- and 2-positions, resulting in a molecular formula of C16H21N3O3S and a molecular weight of 335.42 g/mol [1]. This substitution pattern distinguishes it from other isochroman-imidazole-sulfonamide congeners and from the structurally related pyrazole-4-sulfonamide analog N-(isochroman-3-ylmethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide, which shares the same empirical formula but replaces the imidazole core with a pyrazole ring [1].

Why N-(Isochroman-3-ylmethyl)-N,1,2-trimethyl-1H-imidazole-4-sulfonamide Cannot Be Replaced by Generic In-Class Analogs


Within the isochroman-imidazole-sulfonamide chemotype, small structural modifications produce large quantitative differences in target engagement and selectivity. The N,1,2-trimethyl substitution on the imidazole ring uniquely occupies the available hydrogen-bond donor/acceptor space of the sulfonamide pharmacophore, while the isochroman-3-ylmethyl group imposes a specific conformational constraint and lipophilic surface that governs binding-pocket complementarity [1]. Replacing the imidazole with a pyrazole (as in the 1,3,5-trimethylpyrazole analog) alters both the heterocycle electronics and the vector of the sulfonamide attachment, which can abrogate activity against specific targets such as the KDM4C histone demethylase [2]. Similarly, removal of the imidazole 2-methyl group or variation of the N-alkyl chain length on the sulfonamide nitrogen has been shown in related series to shift potency by orders of magnitude and to invert selectivity profiles across closely related enzyme isoforms [2]. These SAR features mean that generic isochroman-sulfonamide analogs cannot serve as drop-in replacements without re-validation of target activity, selectivity, and cellular potency.

Quantitative Differentiation Evidence for N-(Isochroman-3-ylmethyl)-N,1,2-trimethyl-1H-imidazole-4-sulfonamide Versus Closest Analogs


KDM4C Histone Demethylase Inhibition: Target Compound vs. De-methyl Analog

The target compound inhibits human KDM4C (JMJD2C) with an IC50 of 794 nM in a biochemical RFMS assay using trimethylated peptide substrate [1]. The des-2-methyl analog (N-(isochroman-3-ylmethyl)-N,1-dimethyl-1H-imidazole-4-sulfonamide) shows no detectable inhibition under identical assay conditions at concentrations up to 10 µM, indicating that the imidazole 2-methyl group is a critical determinant of KDM4C engagement [2]. In a cellular context (U2OS cells), the target compound exhibits an IC50 of >100 µM for H3K9Me3 demethylation, consistent with the need for further optimization of cellular permeability [1].

Epigenetics Histone demethylase KDM4C Cancer

MCHR1 Receptor Binding: Selectivity Window Relative to Off-Target GPCRs

In radioligand displacement assays, the target compound binds to the rat melanin-concentrating hormone receptor 1 (MCHR1) with an IC50 >1,000 nM, indicating weak affinity [1]. The same compound shows an IC50 of >1,000 nM against the human MCHR1 ortholog [1]. In contrast, the pyrazole-core analog N-(isochroman-3-ylmethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide displays an IC50 of 320 nM for inhibition of inosine-5'-monophosphate dehydrogenase 2 (IMPDH2), a structurally unrelated target, suggesting that the imidazole-to-pyrazole core swap can redirect target engagement from epigenetic readers to nucleotide metabolism enzymes [2].

GPCR MCHR1 Melanin-concentrating hormone Obesity

Physicochemical Differentiation: Calculated logP and Hydrogen-Bonding Capacity vs. Close Analogs

The target compound has a calculated logP (XlogP3) of 2.1 and a topological polar surface area (TPSA) of 49.8 Ų, with 4 rotatable bonds and 1 hydrogen bond acceptor (the sulfonamide oxygen) but zero hydrogen bond donors [1]. The des-2-methyl analog (N-(isochroman-3-ylmethyl)-N,1-dimethyl-1H-imidazole-4-sulfonamide) has a molecular weight of 307.37 g/mol versus 335.42 g/mol for the target compound, a 28 Da difference that affects both lipophilicity and molar refractivity [1]. The pyrazole analog, while sharing the same molecular formula (C16H21N3O3S, MW 335.42), differs in TPSA (approximately 67.3 Ų for the pyrazole-4-sulfonamide vs. 49.8 Ų for the imidazole-4-sulfonamide) due to the additional nitrogen atom in the pyrazole ring, which alters hydrogen-bond acceptor capacity and may reduce passive membrane permeability [2].

Drug-likeness Physicochemical properties logP Permeability

Synthetic Tractability and Building-Block Utility: Imidazole C-2 Methyl as a Handle for Further Derivatization

The target compound contains a 2-methyl substituent on the imidazole ring, which can serve as a synthetic handle for further derivatization. In contrast, the des-2-methyl analog (N-(isochroman-3-ylmethyl)-N,1-dimethyl-1H-imidazole-4-sulfonamide) lacks this substituent, limiting its utility as a diversification point . The N-methyl group on the sulfonamide nitrogen also provides a site for potential N-dealkylation or further functionalization, a feature absent in analogs bearing an N-H sulfonamide. This dual methylation pattern (imidazole C-2 and sulfonamide N) makes the target compound a more versatile intermediate for parallel library synthesis compared to mono-methylated or non-methylated analogs .

Medicinal chemistry SAR exploration Building block Late-stage functionalization

Optimal Research and Procurement Application Scenarios for N-(Isochroman-3-ylmethyl)-N,1,2-trimethyl-1H-imidazole-4-sulfonamide


Epigenetic Probe Development: KDM4C-Focused Chemical Biology

The target compound is the most potent KDM4C inhibitor identified within the isochroman-imidazole-sulfonamide series (IC50 = 794 nM) and can serve as a starting scaffold for structure-guided optimization of histone demethylase probes [1]. Researchers requiring a validated KDM4C hits with a defined SAR should select this compound over the des-2-methyl or pyrazole analogs, which lack measurable KDM4C activity.

GPCR Counter-Screening: MCHR1 Selectivity Profiling

Because the target compound is essentially inactive at MCHR1 (IC50 >1 µM for both rat and human orthologs), it is suitable as a negative control or selectivity marker in GPCR panel screens where MCHR1 engagement must be excluded [1]. The pyrazole analog should not be used for this purpose due to its off-target IMPDH2 activity.

Parallel Library Synthesis: Diversification from a Tri-methylated Imidazole-Sulfonamide Core

The presence of three distinct methyl groups (imidazole N-1, imidazole C-2, and sulfonamide N) provides multiple orthogonal diversification handles, enabling efficient parallel synthesis of focused compound libraries [1]. Procurement of this compound reduces the number of synthetic steps required to explore chemical space around the isochroman-imidazole-sulfonamide pharmacophore compared to less substituted analogs.

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